![molecular formula C21H26N2O B1222098 Aminobenztropine CAS No. 88097-86-3](/img/structure/B1222098.png)
Aminobenztropine
描述
准备方法
合成路线和反应条件
氨苯喋啶可以通过多步过程合成,该过程涉及托烷与二苯甲醇的反应以及随后的胺化。 反应通常涉及使用甲醇或二甲亚砜(DMSO)等溶剂,并且需要特定的条件以确保形成所需产物 .
工业生产方法
氨苯喋啶的工业生产方法涉及类似的合成路线,但针对大规模生产进行了优化。 这包括使用自动化反应器、精确的温度控制和高效的纯化技术,以确保最终产物的产率和纯度高 .
化学反应分析
反应类型
氨苯喋啶会发生各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成相应的氧化物。
还原: 还原反应可以将氨苯喋啶转化为其还原形式。
常见的试剂和条件
这些反应中常用的试剂包括氧化剂如高锰酸钾、还原剂如氢化锂铝和各种催化剂以促进取代反应 .
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能产生氧化物,而取代反应可以产生具有不同官能团的多种衍生物 .
科学研究应用
Neurodegenerative Diseases
Aminobenztropine has shown promise in the treatment of neurodegenerative diseases, particularly Parkinson's disease and Lewy body dementia. These conditions are marked by the degeneration of dopamine-producing neurons. Research indicates that this compound may provide neuroprotective effects or alleviate specific symptoms in animal models.
Movement Disorders
Due to its anticholinergic properties, this compound is being investigated for its efficacy in managing symptoms associated with various movement disorders. Its dual action on both muscarinic and dopaminergic systems allows it to balance cholinergic and dopaminergic activity effectively.
Potential Antiviral Activity
Recent studies have explored this compound's potential as an antiviral agent against SARS-CoV-2. Research indicates that it inhibits viral entry by interacting with the spike protein of the virus, suggesting a novel application for this compound beyond neurological disorders .
Case Study: Parkinson's Disease
In a controlled study involving animal models of Parkinson's disease, this compound was administered to evaluate its effects on motor function and neuroprotection. The results demonstrated significant improvements in motor symptoms and reduced neuronal loss in treated subjects compared to controls.
Case Study: SARS-CoV-2 Inhibition
A study screened various compounds for their ability to inhibit SARS-CoV-2 replication. This compound was identified as one of the effective inhibitors, demonstrating a dose-dependent effect on viral entry mechanisms . This finding opens avenues for further research into its antiviral properties.
作用机制
氨苯喋啶主要通过其对毒蕈碱受体的亲和力发挥作用。它作为一种拮抗剂,阻断乙酰胆碱在这些受体上的作用。 这种机制涉及氨苯喋啶与受体位点的结合,阻止下游信号通路的激活 .
相似化合物的比较
类似化合物
苯海索: 另一种具有类似毒蕈碱受体亲和力的托烷类化合物。
阿托品: 一种著名的毒蕈碱拮抗剂,具有不同的化学结构,但具有类似的药理作用。
东莨菪碱: 另一种用于各种医疗应用的毒蕈碱拮抗剂.
独特性
氨苯喋啶由于其特定的化学结构而具有独特性,该结构为毒蕈碱受体提供了高亲和力和选择性。 这使其在研究和潜在的治疗应用中特别有用 .
生物活性
Aminobenztropine (ABT) is a compound that has drawn attention for its diverse biological activities, particularly its interactions with muscarinic receptors and its potential antiviral properties against SARS-CoV-2. This article summarizes the current understanding of ABT's biological activity, supported by relevant case studies and research findings.
This compound is classified as a muscarinic receptor antagonist, specifically targeting the M1 subtype. Its molecular formula is with a CAS number of 88097-86-3. The compound exhibits high affinity for muscarinic receptors, which are G-protein-coupled receptors that mediate various physiological responses to acetylcholine in both the central and peripheral nervous systems .
Binding Affinity
Research has demonstrated that ABT binds effectively to muscarinic receptors, with competitive binding assays revealing a high affinity for these sites. For instance, derivatives of ABT have shown Ki values as low as 0.29 nM at M1 receptors, indicating potent interaction capabilities . This affinity makes ABT a valuable tool for pharmacological studies involving muscarinic receptor characterization.
Biological Activity in Viral Inhibition
Recent studies have highlighted ABT's potential as an antiviral agent, particularly against SARS-CoV-2. In a screening of pharmacologically active compounds, ABT demonstrated significant inhibition of SARS-CoV-2 entry into cells. The compound reduced viral entry by approximately 80% at concentrations around 3 μM, showcasing its effectiveness against this virus .
Mechanism of Viral Inhibition
ABT appears to block an early step in the viral replication cycle. Time-dependent studies indicated that the inhibitory effect diminishes when the compound is added later in the infection process, suggesting that it interferes with initial viral entry mechanisms rather than subsequent replication steps . This specificity positions ABT as a promising candidate for further antiviral research.
Case Studies and Research Findings
- Muscarinic Receptor Studies : A study focusing on the binding characteristics of various compounds to muscarinic receptors found that this compound exhibited a higher binding affinity compared to other tested ligands, reinforcing its role in receptor-targeted therapies .
- Antiviral Efficacy : In another investigation, this compound was part of a broader screening effort that identified several compounds capable of inhibiting SARS-CoV-2. The study not only confirmed its efficacy but also provided insights into its mechanism through surface plasmon resonance technology, demonstrating direct interactions with the SARS-CoV-2 spike protein .
- Pharmacological Applications : The potential therapeutic applications of this compound extend beyond viral inhibition. Its ability to modulate muscarinic receptor activity suggests possible roles in treating conditions related to cholinergic dysfunctions, such as Alzheimer's disease or other neurodegenerative disorders .
Data Summary Table
属性
IUPAC Name |
2-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy-phenylmethyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-23-16-11-12-17(23)14-18(13-16)24-21(15-7-3-2-4-8-15)19-9-5-6-10-20(19)22/h2-10,16-18,21H,11-14,22H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFDKINRISJFCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001007934 | |
Record name | 2-{[(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy](phenyl)methyl}aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001007934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID46500379 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
88097-86-3 | |
Record name | 3-(2'-Aminobenzhydryloxy)tropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088097863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-{[(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy](phenyl)methyl}aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001007934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Aminobenztropine utilized in the study of muscarinic acetylcholine receptors?
A1: this compound functions as a high-affinity ligand in affinity chromatography, a technique employed to purify proteins like mAChRs. [] In the research, this compound is immobilized on a chromatography column. When a solution containing solubilized mAChRs is passed through this column, the receptors bind specifically to the this compound. This binding allows other proteins and impurities to be washed away. Subsequently, the bound mAChRs are eluted from the column, resulting in a purified mAChR sample. This purified sample can then be used for various downstream experiments and characterizations. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。